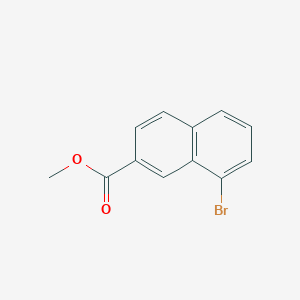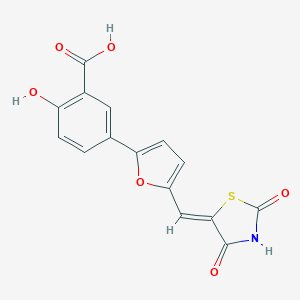
(Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acid, also known as rosiglitazone, is a thiazolidinedione class of medication used in the treatment of type 2 diabetes. It is a potent peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist that helps to reduce insulin resistance and improve glucose metabolism. In
Wirkmechanismus
Rosiglitazone exerts its effects by binding to and activating PPAR-γ, a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPAR-γ leads to increased insulin sensitivity, improved glucose uptake, and decreased hepatic glucose production. In addition, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide has been shown to have anti-inflammatory and anti-atherogenic effects, which may contribute to its cardiovascular benefits.
Biochemische Und Physiologische Effekte
Rosiglitazone has been shown to improve glycemic control in patients with type 2 diabetes by reducing insulin resistance and increasing insulin sensitivity. It also has beneficial effects on lipid metabolism, including reducing triglyceride levels and increasing high-density lipoprotein cholesterol levels. In addition, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide has been shown to have anti-inflammatory effects, which may help to reduce the risk of cardiovascular disease in patients with diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide in lab experiments is its well-established mechanism of action and therapeutic potential in the treatment of type 2 diabetes. However, there are also limitations to its use, including potential side effects such as weight gain, edema, and increased risk of bone fractures. In addition, there have been concerns about the cardiovascular safety of (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide, which led to its withdrawal from the market in some countries.
Zukünftige Richtungen
Future research on (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide could focus on its potential in the treatment of other conditions such as non-alcoholic fatty liver disease and cancer. In addition, there is a need for further investigation into the cardiovascular safety of (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide, as well as the development of new PPAR-γ agonists with improved safety profiles. Finally, research could also explore the potential of combining (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide with other medications to optimize glycemic control and reduce the risk of complications in patients with diabetes.
Conclusion:
In conclusion, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide is a potent PPAR-γ agonist with therapeutic potential in the treatment of type 2 diabetes. Its well-established mechanism of action and beneficial effects on glycemic and lipid metabolism make it a valuable tool in lab experiments. However, there are also limitations to its use, and further research is needed to explore its potential in the treatment of other conditions and to optimize its safety profile.
Synthesemethoden
The synthesis of (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide involves the condensation of 5-(2-hydroxyethyl)-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid with 5-(2-bromoacetyl)furan-2-carboxylic acid, followed by the cyclization of the resulting intermediate with thionyl chloride. The final product is obtained by the reaction of the cyclized intermediate with 2-hydroxybenzoic acid in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
Rosiglitazone has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular disease in patients with diabetes. In addition, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide has been investigated for its potential in the treatment of other conditions such as non-alcoholic fatty liver disease, polycystic ovary syndrome, and cancer.
Eigenschaften
CAS-Nummer |
313394-27-3 |
|---|---|
Produktname |
(Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acid |
Molekularformel |
C15H9NO6S |
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
5-[5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H9NO6S/c17-10-3-1-7(5-9(10)14(19)20)11-4-2-8(22-11)6-12-13(18)16-15(21)23-12/h1-6,17H,(H,19,20)(H,16,18,21)/b12-6- |
InChI-Schlüssel |
SXAUTKUIIXFACR-SDQBBNPISA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3)C(=O)O)O |
SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)C(=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)C(=O)O)O |
Andere CAS-Nummern |
313394-27-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)

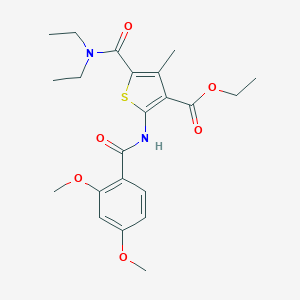
![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)
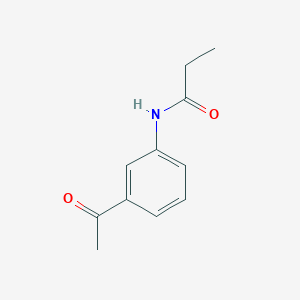

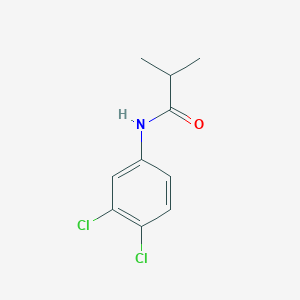
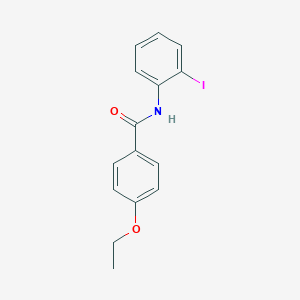
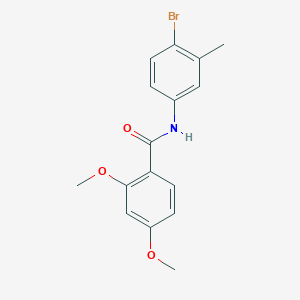
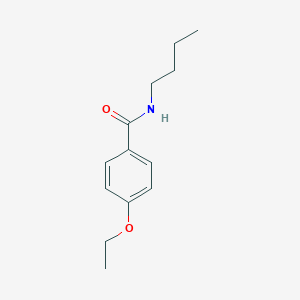
![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
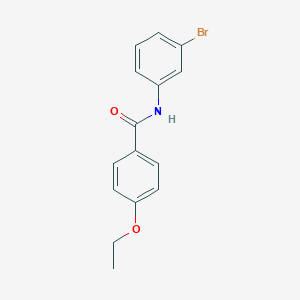
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)
